4,6-Bis(diphenylphosphino)phenoxazine

Catalog No.
S675315
CAS No.
261733-18-0
M.F
C36H27NOP2
M. Wt
551.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,6-Bis(diphenylphosphino)phenoxazine

CAS Number

261733-18-0

Product Name

4,6-Bis(diphenylphosphino)phenoxazine

IUPAC Name

(6-diphenylphosphanyl-10H-phenoxazin-4-yl)-diphenylphosphane

Molecular Formula

C36H27NOP2

Molecular Weight

551.6 g/mol

InChI

InChI=1S/C36H27NOP2/c1-5-15-27(16-6-1)39(28-17-7-2-8-18-28)33-25-13-23-31-35(33)38-36-32(37-31)24-14-26-34(36)40(29-19-9-3-10-20-29)30-21-11-4-12-22-30/h1-26,37H

InChI Key

HSWZLYXRAOXOLL-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC4=C3OC5=C(N4)C=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7

Synonyms

NiXanthphos;

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC4=C3OC5=C(N4)C=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7

4,6-Bis(diphenylphosphino)phenoxazine is an organophosphorus compound characterized by its unique structure, which includes two diphenylphosphino groups attached to a phenoxazine core. Its molecular formula is C₃₆H₂₇N₁O₁P₂, and it has a molecular weight of approximately 551.55 g/mol. The compound is notable for its potential applications in various fields, including catalysis and materials science, due to its ability to coordinate with metals and form stable complexes .

Ligand for Catalysis

,6-Bis(diphenylphosphino)phenoxazine, also known as Nixantphos, is a bidentate ligand commonly employed in coordination chemistry research. Its key feature is the presence of two diphenylphosphine groups (PPh2) bound to a central phenoxazine scaffold. These phosphine groups can coordinate with metal centers, forming complexes that act as catalysts in various organic transformations.

One prominent application of Nixantphos is in rhodium-catalyzed hydroformylation reactions. In these reactions, an alkene reacts with hydrogen (H2) and carbon monoxide (CO) to form an aldehyde. Studies have shown that Nixantphos-rhodium complexes exhibit high activity and selectivity in hydroformylation, enabling the efficient production of aldehydes with desired chain lengths [PubChem: 4,6-Bis(diphenylphosphino)phenoxazine, ].

The unique structure of Nixantphos contributes to its catalytic effectiveness. The phenoxazine moiety helps to pre-organize the two phosphine groups in a cis-configuration, which is favorable for binding to metal centers. Additionally, the relatively long distance between the phosphine atoms (around 4.2 Å) reduces steric hindrance around the metal center, allowing for better substrate coordination [National Institutes of Health (.gov), National Center for Biotechnology Information. PMC2960967, ].

, particularly those involving metal coordination. It acts as a bidentate ligand, forming chelates with transition metals such as palladium and platinum. These metal complexes can be utilized in catalytic processes, such as cross-coupling reactions and hydrogenation. The reactivity of the phosphino groups allows for further functionalization, enabling the synthesis of more complex molecules .

The synthesis of 4,6-Bis(diphenylphosphino)phenoxazine typically involves the following steps:

  • Formation of Phenoxazine Core: The phenoxazine framework can be synthesized through cyclization reactions involving appropriate precursors.
  • Phosphination: The introduction of diphenylphosphino groups is usually achieved via nucleophilic substitution or direct phosphination methods.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for further applications .

4,6-Bis(diphenylphosphino)phenoxazine has several applications:

  • Catalysis: It serves as a ligand in various catalytic reactions, particularly in palladium-catalyzed cross-coupling reactions.
  • Materials Science: Its ability to form stable metal complexes makes it useful in the development of advanced materials.
  • Pharmaceuticals: Potentially used as an intermediate in the synthesis of bioactive compounds .

Interaction studies involving 4,6-Bis(diphenylphosphino)phenoxazine primarily focus on its coordination chemistry with transition metals. These studies help understand how the compound behaves in different environments and its effectiveness as a ligand. Such interactions can influence the stability and reactivity of metal complexes formed with this compound .

Several compounds share structural similarities with 4,6-Bis(diphenylphosphino)phenoxazine. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
4,4'-Bis(diphenylphosphino)biphenylContains two diphenylphosphino groups on biphenylStronger steric hindrance due to biphenyl structure
Diphosphine LigandsGeneral class with varying substituentsVaries widely in reactivity and selectivity
Phosphine Oxide CompoundsPhosphines with oxygen functionalityOften exhibits different coordination properties

The uniqueness of 4,6-Bis(diphenylphosphino)phenoxazine lies in its phenoxazine core combined with diphenylphosphino groups, which enhances its stability and coordination capabilities compared to other phosphine ligands .

XLogP3

8.4

Wikipedia

4,6-Bis(diphenylphosphino)phenoxazine

Dates

Modify: 2023-08-15

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